molecular formula C17H24O4 B591204 rac-Mono-(4-methyloctanyl)-phthalate CAS No. 1346154-85-5

rac-Mono-(4-methyloctanyl)-phthalate

Cat. No.: B591204
CAS No.: 1346154-85-5
M. Wt: 292.375
InChI Key: XEYQNGJVRAQJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

The molecular formula of rac-Mono-(4-methyloctanyl)-phthalate is C₁₇H₂₄O₄ , with a molecular weight of 292.4 g/mol. Its IUPAC name is 2-(4-methyloctoxycarbonyl)benzoic acid , reflecting:

  • A benzoic acid backbone substituted at the 2-position
  • A 4-methyloctyl ester group attached via an ether linkage.

The SMILES notation (CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O) highlights the branched 4-methyloctyl chain and phthalate core. Key identifiers include:

Property Value
CAS Registry Number 1346154-85-5
PubChem CID 131668171
Synonymous Names 2-(((4-methyloctyl)oxy)carbonyl)benzoic acid

Isomerism and Stereochemistry

This compound exists as a racemic modification , containing equal proportions of (R) and (S) enantiomers. The stereogenic center resides at the 4-methyl carbon of the octyl chain, leading to:

  • Enantiomeric pairs with identical physical properties but opposing optical activities
  • Non-superimposable mirror-image configurations that influence biological interactions.

Racemization mechanisms for such compounds include:

  • Thermal interconversion via temporary bond cleavage at the stereocenter.
  • Walden inversion during nucleophilic substitution reactions.

Resolution techniques for isolating enantiomers include chiral chromatography and enzymatic biotransformation, though industrial-scale separation remains challenging.

Relationship to Di-isononyl Phthalate Esters (DINPs)

This compound is structurally analogous to DINP metabolites , particularly mono-(4-methyl-7-hydroxyoctyl)phthalate and mono-(4-methyl-7-carboxyheptyl)phthalate . Key connections include:

  • Metabolic Origin : Hepatic esterases hydrolyze DINP (C₉-rich phthalate mixtures) to monoester derivatives like this compound.
  • Structural Similarity : Both compounds share the 4-methyloctyl side chain, though DINP contains two ester groups versus one in the monoester.

DINP compositions linked to this compound include:

DINP CAS Number Side Chain Composition
68515-48-0 5–20% 4-methyloctanol
28553-12-0 35–40% 4-methyloctanol

Historical Context and Discovery

The compound emerged from mid-20th-century efforts to study phthalate metabolism and stereochemistry:

  • 1950s–1970s : Development of DINP plasticizers prompted investigations into their biodegradation pathways.
  • 2011 : First synthetic protocols for this compound were published, enabling its use as an analytical standard in environmental monitoring.
  • 2016 : Advanced LC-MS methods identified it as a biomarker for DINP exposure in human urine.

Properties

CAS No.

1346154-85-5

Molecular Formula

C17H24O4

Molecular Weight

292.375

IUPAC Name

2-(4-methyloctoxycarbonyl)benzoic acid

InChI

InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)

InChI Key

XEYQNGJVRAQJAW-UHFFFAOYSA-N

SMILES

CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid;  2-(((4-Methyloctyl)oxy)carbonyl)benzoic

Origin of Product

United States

Comparison with Similar Compounds

Key Differences in Substituents and Branching

  • rac-Mono-(4-methyloctanyl)-phthalate: Hypothetically, the 4-methyloctanyl group introduces steric hindrance and lipophilicity due to its branched alkyl chain.
  • Mono-Methyl phthalate: Contains a simple methyl ester group, resulting in lower molecular weight (180.15 g/mol) and higher polarity compared to branched derivatives .
  • 4-Methylphthalic acid : Features a methyl group directly attached to the aromatic ring, altering electronic properties (e.g., acidity) rather than ester chain dynamics .

Structured comparison of substituent effects is critical for predicting solubility, bioavailability, and metabolic pathways. For instance, branched chains (as in the target compound) may reduce enzymatic hydrolysis rates compared to linear esters like mono-Methyl phthalate .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C)
Mono-Methyl phthalate C₉H₈O₄ 180.15 4376-18-5 81–86
4-Methylphthalic acid C₉H₈O₄ 180.15 Not provided Not reported
This compound* C₁₉H₂₈O₄ ~320.4 (estimated) Not available Not available

*Data for this compound is extrapolated due to absence in sources.

Key observations:

  • Mono-Methyl phthalate has a well-defined melting point (81–86°C), typical of small, crystalline phthalate esters .
  • 4-Methylphthalic acid lacks ester functionality, favoring higher acidity but reduced volatility.

Limitations of Available Evidence

Key gaps include:

  • Absence of spectroscopic data (e.g., NMR, UV) for the target compound .
  • Lack of toxicological or metabolic studies specific to branched phthalate monoesters.

Preparation Methods

Acid Catalysts

Sulfuric acid remains the most common catalyst due to its efficacy in protonating the anhydride carbonyl group, enhancing electrophilicity. However, alternatives like p-toluenesulfonic acid (pTSA) or ion-exchange resins reduce side reactions (e.g., sulfonation).

Solvent-Free Systems

Modern protocols emphasize solvent-free conditions to improve atom economy and reduce waste. The patent CN104072371A highlights that excess alcohol can act as both reactant and water-removal agent, shifting equilibrium toward ester formation. For monoesters, however, alcohol must be carefully titrated to prevent over-esterification.

Deuterated Variants

This compound-D4, a deuterated analog, requires isotopic labeling at the benzoic acid moiety. This is achieved by substituting hydrogen with deuterium during synthesis, often via deuterated solvents (e.g., D₂O) or reagents.

Purification and Isolation

Neutralization and Washing

Post-reaction, residual acid is neutralized with alkaline solutions (e.g., 4–6% sodium bicarbonate). Aqueous washing removes unreacted alcohol and salts, with phase separation expedited by density differences.

Distillation and Decolorization

Vacuum distillation (80–140°C, >620 mmHg) removes traces of alcohol. Activated carbon (0.2–1 wt%) is then added for decolorization, followed by filtration to yield high-purity product.

Analytical Validation

Quality control involves:

  • GC-MS : Verifying monoester purity and detecting diester contaminants.

  • NMR : Confirming deuterium incorporation in analogs.

Industrial Scalability Challenges

Reaction Kinetics

Monoester synthesis is kinetically challenging due to competing diester formation. Continuous flow reactors with real-time monitoring could improve yield by maintaining strict stoichiometric ratios.

Catalyst Recycling

Heterogeneous catalysts (e.g., zeolites) offer reusability but require optimization for monoester selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.